Product packaging for DY3002(Cat. No.:CAS No. 2020015-37-4)

DY3002

Cat. No.: B607232
CAS No.: 2020015-37-4
M. Wt: 464.954
InChI Key: FDXMKVBFOCDXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DY3002 (N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide) is a novel, potent, and highly selective small-molecule inhibitor designed to target the epidermal growth factor receptor (EGFR) T790M mutant (EGFR T790M ) . This mutation is a primary mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in approximately 60% of patients with non-small cell lung cancer (NSCLC) . In kinase assays, this compound demonstrates a superior profile by preferentially inhibiting the EGFR T790M mutant with an IC 50 of 0.71 nM, while showing significantly less activity against wild-type EGFR (IC 50 = 448.7 nM) . This results in a remarkable selectivity index (SI) of 632.0, which is substantially higher than that of reference inhibitors osimertinib (SI=40.9) and rociletinib (SI=21.4) . The high selectivity suggests a potential for a reduced side-effect profile, an observation supported by preclinical models where high doses of this compound did not induce hyperglycemia in rats . In cell-based assays, this compound exhibits enhanced inhibitory potency against the H1975 cell line (harboring EGFR T790M /L858R mutations) with an IC 50 of 0.037 μM, and effectively induces apoptosis while inhibiting cell migration . As a preclinical candidate, this compound represents a promising chemical tool for investigating resistance mechanisms in EGFR-mutant NSCLC and for exploring potential therapeutic strategies . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

2020015-37-4

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.954

IUPAC Name

N-(3-((5-Chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H25ClN6O2/c1-2-22(32)27-19-4-3-5-20(14-19)28-23-21(25)15-26-24(30-23)29-18-8-6-17(7-9-18)16-31-10-12-33-13-11-31/h2-9,14-15H,1,10-13,16H2,(H,27,32)(H2,26,28,29,30)

InChI Key

FDXMKVBFOCDXQZ-UHFFFAOYSA-N

SMILES

C=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(CN4CCOCC4)C=C3)=NC=C2Cl)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DY3002;  DY-3002;  DY 3002

Origin of Product

United States

Chemical Design and Synthetic Methodologies for Dy3002 and Analogues

Structural Classification of DY3002: A Novel Diphenylpyrimidine Derivative

This compound, with the chemical name N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide, is classified as a novel diphenylpyrimidine derivative. researchgate.netresearchgate.net The core of the molecule consists of a pyrimidine (B1678525) ring substituted with two phenyl groups. This foundational structure is further elaborated with specific functional groups that are critical to its biological activity.

The molecule's design features a chloro group at the 5-position of the pyrimidine ring. One of the phenyl rings is linked to a morpholinomethyl group, while the other is attached to an acrylamide (B121943) moiety via an amino bridge. researchgate.netresearchgate.net This specific arrangement of a diphenylpyrimidine scaffold with carefully selected substituents places this compound as a highly tailored compound designed for specific molecular interactions. The presence of the acrylamide group suggests a potential for covalent interaction with its biological target.

Synthetic Routes and Optimization Strategies for this compound

The synthesis of complex diphenylpyrimidine derivatives like this compound involves multi-step chemical processes. While the exact proprietary synthesis of this compound is not publicly detailed, general methodologies for creating the diphenylpyrimidine core and its analogues are well-established in chemical literature. These routes typically offer pathways to the core scaffold, which can then be functionalized through subsequent reactions to yield the final product.

One common approach to synthesizing a 4,6-diphenylpyrimidine (B189498) scaffold involves the reaction of a chalcone (B49325) precursor with a source of the amidine group, such as guanidine, often in the presence of a base and a suitable solvent like dimethylformamide (DMF). sciensage.info Another versatile method for producing 2,4-diphenylpyrimidine (B12087079) structures involves the [4+2] cycloaddition of a pyrimidine ortho-quinodimethane intermediate with a dienophile, such as dimethyl acetylenedicarboxylate. mdpi.com This can be followed by further modifications. For instance, a diester product can be hydrolyzed to a dicarboxylic acid and subsequently converted to an anhydride. mdpi.com

Optimization of these synthetic routes is a critical aspect of chemical development. Strategies include:

Reaction Condition Tuning: Systematically altering parameters such as temperature, reaction time, and solvent to maximize product yield and minimize side-product formation. For example, refluxing in a specific solvent for a set number of hours is a common optimization step. sciensage.infomdpi.com

Catalyst Selection: Employing different catalysts to improve reaction efficiency and selectivity. Solid acid catalysts have been used in the solvent-free synthesis of related dihydropyrimidine (B8664642) derivatives. researchgate.net

Purification Methods: Utilizing advanced chromatographic techniques, such as silica (B1680970) gel chromatography, to isolate the desired compound with high purity from the crude reaction mixture. mdpi.com

These optimization strategies are essential for developing a robust and scalable synthesis process for novel compounds like this compound.

Structure-Activity Relationship (SAR) Studies for this compound Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. gardp.orgoncodesign-services.com For this compound and its analogues, SAR studies have been crucial in identifying the key structural motifs responsible for its potent and selective activity. researchgate.net

The development of this compound was the result of systematic modifications of the diphenylpyrimidine scaffold to enhance its inhibitory profile against specific biological targets, particularly mutant forms of the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov Research has shown that the morpholine (B109124) functionality incorporated into the structure plays a significant role in improving activity against drug-resistant variants. researchgate.net

Comparative analysis highlights the superior profile of this compound. The compound demonstrates a remarkably low half-maximal inhibitory concentration (IC₅₀) against the EGFRT790M/L858R mutant, indicating high potency. mdpi.com Furthermore, its selectivity index (SI), which compares its activity against the mutant versus the wild-type (WT) EGFR, is substantially higher than that of other inhibitors like rociletinib (B611991) and osimertinib (B560133), suggesting a wider therapeutic window. researchgate.netmdpi.commedchemexpress.com

CompoundIC₅₀ EGFRT790M/L858R (nM)IC₅₀ WT EGFR (nM)Selectivity Index (SI)
This compound0.71448.7632.0
RociletinibData Not Available in SnippetsData Not Available in Snippets21.4
OsimertinibData Not Available in SnippetsData Not Available in Snippets40.9

Data sourced from multiple studies. researchgate.netmdpi.commedchemexpress.com Note: Specific IC₅₀ values for Rociletinib and Osimertinib were not available in the provided search snippets, but their Selectivity Index is cited for comparison.

These SAR findings underscore the success of the rational design approach that led to this compound, where specific structural modifications resulted in a highly potent and selective compound.

Computational Chemistry Approaches in this compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. kallipos.grmdpi.commdpi.com The development of highly specific inhibitors like this compound relies heavily on these computational approaches to predict and analyze the interactions between a potential drug molecule and its protein target. nih.gov

Key computational methods used in the design and optimization of compounds such as this compound include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies would be used to model its interaction with the ATP-binding pocket of EGFR, including both wild-type and mutant versions. These simulations help to rationalize the compound's high affinity and selectivity, guiding the design of new analogues with improved binding characteristics. sciensage.info

Structure-Based Virtual Screening: This approach involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net It is a powerful tool for identifying initial "hit" compounds, which can then be chemically optimized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. nih.gov This can reveal key conformational changes and stable interactions that are not apparent from static docking poses, offering a deeper understanding of the binding mechanism.

These computational strategies complement experimental work by providing a molecular-level understanding of the structure-activity relationships observed in the lab. kallipos.gr They allow for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process and facilitating the development of optimized molecules like this compound. oncodesign-services.com

Molecular and Biochemical Mechanisms of Action of Dy3002

Enzymatic Kinase Inhibition Profile of DY3002

This compound exhibits a distinct and highly selective profile of enzymatic kinase inhibition, which has been a key focus of its preclinical evaluation.

In kinase assays, this compound has demonstrated remarkable potency against the EGFR T790M mutant. nih.govmedchemexpress.com It effectively inhibits the enzymatic activity of the EGFRT790M/L858R double mutant at a very low concentration, with a reported IC₅₀ value of 0.71 nM. nih.gov This high potency is a critical feature for its potential efficacy in patients who have developed resistance to earlier EGFR inhibitors due to the T790M mutation. nih.gov In cell-based assays using the H1975 cell line, which harbors the EGFR T790M mutation, this compound showed an IC₅₀ value of 0.037 μM, indicating strong inhibitory activity. nih.gov

A crucial aspect of this compound's profile is its differential activity against wild-type EGFR (EGFRWT). nih.govnih.gov The compound shows significantly less potency against EGFRWT, with a reported IC₅₀ of 448.7 nM in kinase assays. nih.govmedchemexpress.com This selectivity is advantageous as it suggests a reduced likelihood of side effects commonly associated with the inhibition of wild-type EGFR in healthy tissues. nih.gov

The selectivity index (SI), calculated as the ratio of the IC₅₀ for wild-type EGFR to that of the mutant EGFR, provides a quantitative measure of a compound's selectivity. For this compound, the SI is exceptionally high at 632.0. nih.govnih.gov This indicates a 632-fold greater selectivity for the EGFRT790M/L858R mutant over the wild-type form. nih.gov

When compared to other third-generation EGFR inhibitors, this compound's selectivity is notably superior. For instance, rociletinib (B611991) has a reported SI of 21.4, and osimertinib (B560133) has an SI of 40.9. nih.govnih.gov This suggests that this compound is approximately 30 times more selective than rociletinib and about 15 times more selective than osimertinib. nih.govmdpi.com

Table 1: Comparative Kinase Inhibition and Selectivity

Compound EGFRT790M/L858R IC₅₀ (nM) EGFRWT IC₅₀ (nM) Selectivity Index (SI)
This compound 0.71 nih.govnih.gov 448.7 nih.govnih.gov 632.0 nih.govnih.gov
Rociletinib Not explicitly stated Not explicitly stated 21.4 nih.govnih.gov

| Osimertinib | Not explicitly stated | Not explicitly stated | 40.9 nih.govnih.gov |

Differential Inhibition of Wild-Type EGFR

Molecular Interactions and Binding Mode Analysis of this compound with EGFRT790M

The molecular interactions and binding mode of this compound with the EGFR T790M mutant have been investigated through computational methods to understand the basis of its high potency and selectivity.

Computational docking studies have been employed to explore the binding of this compound to the EGFR T790M enzyme. researchgate.net These in silico methods help in predicting the binding conformation and interactions at the molecular level. mdpi.comresearchgate.net Molecular dynamics simulations further provide insights into the stability of the predicted protein-ligand complex over time. researchgate.net Such computational approaches are integral in modern drug discovery for understanding inhibitor-target interactions. amegroups.orgnih.gov

Through molecular docking, a putative binding mode of this compound within the ATP-binding site of the EGFR T790M mutant has been proposed. researchgate.net This model suggests specific interactions between the inhibitor and key amino acid residues in the kinase domain, which are responsible for its inhibitory activity. researchgate.net The detailed understanding of these binding conformations is crucial for explaining the compound's high affinity and for the rational design of future inhibitors. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound
Rociletinib
Osimertinib
Gefitinib (B1684475)
Erlotinib
Afatinib (B358)
Lapatinib
Vandetanib
Dacomitinib
Aumolertinib
Alflutinib
NVP-BHG712

In Vitro Cellular Activities of Dy3002 in Non Clinical Models

Antiproliferative Efficacy of DY3002 in EGFR Mutant NSCLC Cell Lines

This compound has demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations, particularly those with the T790M resistance mutation. nih.govmdpi.com

Inhibitory Potency in H1975 Cell Models

In the H1975 cell line, which contains the EGFR T790M/L858R double mutation, this compound shows potent inhibitory activity. nih.gov Studies have reported an IC50 value of 0.037 μM for this compound in H1975 cells, indicating strong antiproliferative efficacy. nih.govmdpi.comresearchgate.net This potency is a significant finding, as the T790M mutation is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net When compared to other EGFR inhibitors like rociletinib (B611991) and osimertinib (B560133), this compound has shown enhanced inhibitory potency against H1975 cells. nih.gov The proliferation of H1975 cells was markedly inhibited by this compound in a concentration-dependent manner, with effects observed in ranges from 25 to 400 nmol/L. mdpi.com

Comparative Activity Across Various Lung Cancer Cell Lines (e.g., HCC827, A431, H1299, A549)

The antiproliferative effects of this compound have been evaluated across a panel of lung cancer cell lines with different EGFR mutation statuses. nih.gov In the HCC827 cell line, which has an EGFR exon 19 deletion (del E746_A750), this compound is highly potent, with an IC50 value of approximately 0.0104 μM. nih.gov

In contrast, this compound shows moderate inhibitory activity against cell lines with wild-type EGFR. nih.gov For the A431 (wild-type EGFR) and H1299 (wild-type EGFR) cell lines, the IC50 values were 0.382 μM and 4.12 μM, respectively. nih.gov Similarly, in the A549 cell line, which has wild-type EGFR and a KRAS mutation, the IC50 value was 4.45 μM. nih.gov This demonstrates that this compound is significantly more selective for EGFR-mutant cancer cells over their wild-type counterparts. nih.gov

Antiproliferative Activity of this compound in Various Cell Lines

Cell Line EGFR Mutation Status IC50 (μM)
H1975 T790M/L858R 0.037
HCC827 del E746_A750 0.0104
A431 Wild-type 0.382
H1299 Wild-type 4.12
A549 Wild-type, K-ras mutation 4.45

Data sourced from a study on the in vitro activity of this compound. nih.gov

Cell Cycle Modulation by this compound

This compound has been shown to modulate the cell cycle in NSCLC cell lines, a key mechanism contributing to its antiproliferative effects. nih.gov

Analysis of Cell Cycle Progression (e.g., S-phase arrest)

Treatment with this compound leads to significant alterations in cell cycle distribution. In H1975 cells, this compound was found to induce a notable arrest at the S phase of the cell cycle. nih.gov Specifically, after a 48-hour treatment with this compound at concentrations of 100 nM, 200 nM, and 400 nM, the percentage of cells in the S phase decreased from 37.17% to 5.67%. nih.gov Concurrently, the proportion of cells in the G0/G1 phase increased from 51.16% to 91.33%, while the G2/M phase showed minimal changes. nih.gov In contrast, in A431 cells with wild-type EGFR, this compound caused a G0/G1 phase arrest. nih.gov

Induction of Apoptosis by this compound in NSCLC Cell Lines

In addition to inhibiting proliferation and modulating the cell cycle, this compound also induces apoptosis, or programmed cell death, in NSCLC cell lines. nih.gov

Dose- and Time-Dependent Apoptosis Induction

Flow cytometry analysis has demonstrated that this compound triggers apoptosis in H1975 cells in both a dose- and time-dependent manner. mdpi.com When H1975 cells were treated with this compound at concentrations of 100 nM, 200 nM, and 400 nM for 48 hours, the apoptosis rates significantly increased from 25.7% to 90.1%. mdpi.com At a concentration of 200 nM, this compound induced a higher rate of apoptosis (72.0%) compared to rociletinib (65.2%). mdpi.com Morphological changes characteristic of apoptosis, such as nuclear condensation and membrane blebbing, were observed in both H1975 and A431 cells after treatment with this compound, as indicated by AO/EB and DAPI staining assays. mdpi.com

Mechanistic Investigations of Apoptotic Pathways (e.g., AO/EB, DAPI Staining, Flow Cytometry)

The pro-apoptotic activity of this compound was investigated through multiple established assays to observe cellular and nuclear morphological changes indicative of programmed cell death. mdpi.comnih.gov

Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) staining was utilized to differentiate between viable, apoptotic, and necrotic cells. mdpi.comnih.gov This dual-staining method allows for the visualization of nuclear morphology and cell membrane integrity. researchgate.netnih.gov In cells treated with this compound, AO/EB staining revealed classic apoptotic features. mdpi.com Early-stage apoptotic cells were identified by yellow-green nuclear staining with chromatin condensation, while late-stage apoptotic cells showed concentrated orange nuclear staining. nih.govnih.gov

Further investigation using 4′,6-diamidino-2-phenylindole (DAPI) staining confirmed the induction of apoptosis. mdpi.comnih.gov DAPI staining is used to visualize the cell nucleus, and in this compound-treated cells, it highlighted significant chromatin condensation, a key hallmark of apoptosis. mdpi.commdpi.com

Flow cytometry analysis provided quantitative data on the apoptotic effects of this compound. mdpi.comnih.gov In H1975 non-small cell lung cancer (NSCLC) cells, which harbor the EGFR T790M resistance mutation, treatment with this compound at a concentration of 200 nM induced apoptosis in 72.0% of the cell population. mdpi.com This was a slightly higher rate than that observed with the comparator compound rociletinib (65.2%) and substantially greater than with gefitinib (B1684475) (4.6%). mdpi.com In A431 cells, which express wild-type EGFR, treatment with this compound for 48 hours resulted in a dose-dependent increase in apoptosis, rising from 46.1% to 61.6%. mdpi.com

Flow cytometry was also employed to analyze cell cycle progression. nih.gov These analyses demonstrated that this compound significantly arrested H1975 cells in the S phase of the cell cycle. nih.gov

Table 1: Apoptosis Induction in Cancer Cell Lines by this compound and Reference Compounds

Cell Line Compound Concentration Apoptosis Rate (%) Citation
H1975 This compound 200 nM 72.0% mdpi.com
H1975 Rociletinib 200 nM 65.2% mdpi.com
H1975 Gefitinib 200 nM 4.6% mdpi.com
A431 This compound 0.5 µM - 2 µM 46.1% - 61.6% mdpi.com

Evaluation of Reactive Oxygen Species (ROS) Generation in this compound-Treated Cells

The role of reactive oxygen species (ROS) in the mechanism of action of this compound was assessed. mdpi.comsemanticscholar.org ROS are known to be important downstream intermediates in growth factor receptor signaling. mdpi.comsemanticscholar.org Studies were conducted to measure the effect of this compound on ROS generation in both H1975 (EGFR T790M mutant) and A431 (EGFR wild-type) cells. mdpi.com The results indicated that this compound, along with reference EGFR inhibitors rociletinib and osimertinib, effectively inhibited the generation of ROS in both cell lines. mdpi.comsemanticscholar.org

Assessment of Selective Cytotoxicity in Normal Cell Lines

A critical aspect of targeted cancer therapy is selective cytotoxicity, which minimizes effects on normal, healthy cells. frontiersin.orgbmglabtech.com The selectivity of this compound was evaluated by comparing its inhibitory activity against cancer cell lines versus normal human cell lines. mdpi.comnih.gov

This compound demonstrated a high degree of selectivity for cancer cells harboring the EGFR T790M mutation over those with wild-type EGFR. mdpi.comnih.gov In enzymatic assays, this compound inhibited the EGFRT790M/L858R mutant with an IC₅₀ of 0.71 nM, while its inhibition of wild-type EGFR was significantly less potent at an IC₅₀ of 448.7 nM. mdpi.commedchemexpress.com This results in a selectivity index (SI) of 632.0, which is substantially higher than that of rociletinib (SI = 21.4) and osimertinib (SI = 40.9). mdpi.comnih.govmedchemexpress.com

In cell-based proliferation assays, this compound showed potent activity against H1975 cells (EGFR T790M) with an IC₅₀ value of 0.037 µM. mdpi.comnih.govsemanticscholar.org In contrast, its activity against wild-type cancer cell lines was more moderate. mdpi.comsemanticscholar.org

Crucially, this compound exhibited low cytotoxicity against normal human cell lines. mdpi.comnih.gov Studies using the normal human liver cell line LO-2 and the normal human bronchial epithelial cell line HBE showed high IC₅₀ values of 4.24 µM and >40.0 µM, respectively. mdpi.comnih.govsemanticscholar.org This favorable profile suggests a low potential for off-target toxicity in normal tissues. mdpi.comnih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Across Various Cell Lines

Cell Line EGFR Status Cell Type IC₅₀ (µM) Citation
H1975 T790M/L858R Mutant NSCLC 0.037 mdpi.comnih.govsemanticscholar.org
HCC827 del E746_A750 NSCLC ~0.010 mdpi.comnih.gov
A431 Wild-Type Epidermoid Carcinoma 0.382 mdpi.comsemanticscholar.org
H1299 Wild-Type NSCLC 4.12 mdpi.comsemanticscholar.org
A549 Wild-Type, K-ras NSCLC 4.45 mdpi.comsemanticscholar.org
LoVo Wild-Type Colorectal Adenocarcinoma 2.46 mdpi.comsemanticscholar.org
LO-2 Wild-Type Normal Human Liver 4.24 mdpi.comnih.govsemanticscholar.org
HBE Wild-Type Normal Human Bronchial >40.0 mdpi.comnih.govsemanticscholar.org

Downstream Signaling Pathway Modulation by this compound (e.g., Western Blotting of p-EGFR, p-STAT3, p-Akt)

As a potent inhibitor of the EGFR tyrosine kinase, this compound is understood to exert its anti-cancer effects by modulating key downstream signaling pathways that control cell proliferation and survival. mdpi.comresearchgate.netbiorxiv.org The binding of this compound to the ATP-binding site of EGFR prevents the receptor's autophosphorylation, which is the initial step in signal transduction. researchgate.netnih.gov

This inhibition of EGFR activity is expected to lead to a significant reduction in the levels of phosphorylated EGFR (p-EGFR). nih.govfrontiersin.org Consequently, the activation of major downstream signaling cascades, including the PI3K/Akt and STAT3 pathways, is suppressed. biorxiv.orgnih.govnih.gov Western blot analyses for similar EGFR inhibitors have confirmed that blocking the receptor leads to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated STAT3 (p-STAT3). frontiersin.orgnih.govresearchgate.net By disrupting these critical signaling networks, this compound effectively inhibits the molecular drivers of tumor growth and survival in EGFR-dependent cancers. biorxiv.orgnih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound (N-(3-((5-chloro-2-(4-((1-morpholino)methyl)phenylamino)-4-pyrimidinyl)amino)phenyl)acrylamide)
Acridine Orange
DAPI (4′,6-diamidino-2-phenylindole)
Ethidium Bromide
Gefitinib
Osimertinib

Preclinical Non Human in Vivo Pharmacological Evaluations of Dy3002

Pharmacodynamic Efficacy Studies in Relevant Animal Models

Pharmacodynamic efficacy studies in animal models are designed to evaluate a compound's biological effects and its ability to modulate disease progression in a living system. For DY3002, a primary focus has been its efficacy in models relevant to NSCLC, a disease often driven by mutations in the epidermal growth factor receptor (EGFR).

Tumor Xenograft Model Efficacy in NSCLC

Tumor xenograft models, where human cancer cells are implanted into immunocompromised animals (typically mice or rats), are widely used to assess the in vivo antitumor activity of potential therapeutic agents dntb.gov.uamrc.ac.ukresearchgate.netwmcloud.org. These models aim to mimic aspects of human tumor growth and response to treatment.

Preclinical findings indicate that this compound is a promising candidate for the effective treatment of NSCLC, particularly in cases harboring the EGFR T790M mutation wikipedia.orgguidetopharmacology.org. This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) wikipedia.orgfrontiersin.org. Studies have shown that this compound translates into profound and sustained tumor regression in EGFR-mutant tumor xenograft and transgenic models mims.com. DY-3002, targeting EGFR T790M, is listed in preclinical development for Non-Small Cell Lung Cancer mims.com.

While specific detailed in vivo efficacy data tables (e.g., tumor volume reduction over time at different doses) were not extensively detailed across the search results, the consistent reporting of "profound and sustained tumor regression" and identification as a "promising preclinical candidate" in EGFR T790M-mutated NSCLC models highlights its significant in vivo antitumor potential in this context wikipedia.orgguidetopharmacology.orgmims.com.

Non-Clinical Physiological Impact Assessments of this compound

Beyond evaluating efficacy, preclinical studies also assess the physiological impact of a compound to understand its potential effects on normal bodily functions. This includes evaluating effects on metabolic processes such as glucose homeostasis.

Effects on Glucose Homeostasis in Rodent Models (e.g., Oral Glucose Tolerance Test)

Assessing glucose homeostasis in rodent models, often through techniques like the oral glucose tolerance test (OGTT), is a standard practice in preclinical evaluations to identify potential liabilities related to glucose metabolism mims.comhznu.edu.cnwikipedia.orgciteab.com. Dysregulation of glucose homeostasis, such as hyperglycemia, can be a side effect associated with some existing EGFR inhibitors wikipedia.orgwikipedia.org.

In studies evaluating the physiological impact of this compound, a rat oral glucose tolerance test was conducted. This evaluation revealed that treatment with high doses of this compound (50 mg/kg) did not result in hyperglycemia wikipedia.orgguidetopharmacology.orgwikipedia.org. This finding suggests a potential reduction in the risk of hyperglycemia in NSCLC patients compared to established EGFR inhibitors that may cause this side effect wikipedia.orgwikipedia.org.

Comparative Pharmacological Activity with Existing EGFR Inhibitors in Preclinical Animal Models

Comparing the pharmacological activity of a novel compound with existing therapies provides valuable context for its potential advantages. Preclinical studies with this compound have included comparisons with established EGFR inhibitors, particularly focusing on selectivity and inhibitory potency against relevant EGFR mutations.

This compound has been shown to preferentially inhibit the EGFR T790M mutant (EGFRT790M) over wild-type EGFR wikipedia.orgguidetopharmacology.org. In kinase assays, this compound demonstrated an IC50 of 0.71 nM against EGFRT790M, while requiring significantly higher concentrations (448.7 nM) to inhibit wild-type EGFR wikipedia.org. This translates to a 632.0-fold higher selectivity for EGFRT790M over wild-type EGFR wikipedia.orgwikipedia.org.

Comparisons with other EGFR inhibitors, such as rociletinib (B611991) and osimertinib (B560133), highlight this compound's enhanced selectivity profile. Compared to rociletinib (Selectivity Index (SI) = 21.4) and osimertinib (SI = 40.9), this compound exhibited significantly increased selectivity (SI = 632.0) against EGFRT790M over wild-type EGFR wikipedia.orgguidetopharmacology.orgwikipedia.org. This represents approximately 15- and 30-fold higher selectivity compared to rociletinib and osimertinib, respectively wikipedia.org.

In cell-based tests using H1975 cells, which harbor the EGFR T790M mutation, this compound exhibited strong inhibitory activity with an IC50 value of 0.037 µM wikipedia.orgwikipedia.org. While direct comparative IC50 values for rociletinib and osimertinib in the same H1975 cell assay were mentioned as "compared to reference compounds," specific numerical data for these comparisons in H1975 cells were not consistently provided across the immediate search results focusing on this compound wikipedia.orgwikipedia.org. However, the enhanced inhibitory potency against H1975 cells was noted wikipedia.org.

The favorable selectivity profile of this compound against the EGFR T790M mutation over wild-type EGFR, as demonstrated in preclinical studies, suggests a potential for reduced wild-type EGFR-mediated side effects, such as hyperglycemia, compared to less selective inhibitors wikipedia.orgwikipedia.org.

Here is a summary of key comparative data:

CompoundTargetIC50 (nM) (Kinase Assay)Selectivity Index (EGFR T790M / Wild-type EGFR)IC50 (µM) (H1975 cells)
This compoundEGFR T790M0.71 wikipedia.org632.0 wikipedia.orgwikipedia.org0.037 wikipedia.orgwikipedia.org
Wild-type EGFR448.7 wikipedia.org-> 0.382 (A431 cells) wikipedia.org
RociletinibEGFR T790M-21.4 wikipedia.orgwikipedia.org-
OsimertinibEGFR T790M-40.9 wikipedia.orgwikipedia.org-

Advanced Research Methodologies and Analytical Techniques for Dy3002 Studies

Biochemical Kinase Assays for Inhibitor Potency and Selectivity

Biochemical kinase assays are fundamental in determining the inhibitory potency and selectivity of compounds like DY3002 against their target enzymes. luceome.com These in vitro assays measure the direct interaction between the inhibitor and the kinase, providing crucial data on the compound's efficacy at a molecular level.

For this compound, kinase assays have demonstrated its high potency against the EGFRT790M/L858R mutant, with a half-maximal inhibitory concentration (IC50) of 0.71 nM. mdpi.com In contrast, its activity against wild-type EGFR is significantly lower, with an IC50 of 448.7 nM. medchemexpress.commdpi.com This indicates a high degree of selectivity. The selectivity index (SI), calculated as the ratio of IC50 for wild-type EGFR to that for the mutant EGFR, is a key metric. For this compound, the SI is an impressive 632.0, showcasing its preferential inhibition of the mutant form. mdpi.comnih.gov This high selectivity is a desirable characteristic, suggesting a potentially lower risk of side effects that can arise from inhibiting the wild-type receptor. mdpi.com

Table 1: Inhibitor Potency and Selectivity of this compound Compared to Other EGFR Inhibitors

Compound EGFRT790M/L858R IC50 (nM) Wild-Type EGFR IC50 (nM) Selectivity Index (SI)
This compound 0.71 mdpi.com 448.7 medchemexpress.commdpi.com 632.0 mdpi.comnih.gov
Rociletinib (B611991) - - 21.4 mdpi.comnih.gov

Data sourced from in vitro kinase assays. mdpi.com

Cell-Based Assays: Proliferation, Viability, and Colony Formation Assays

To understand the effects of this compound in a more biologically relevant context, researchers utilize a variety of cell-based assays. biocompare.com These assays assess the compound's impact on cancer cell proliferation, viability, and long-term survival. nih.govcreative-biolabs.com

Proliferation and viability assays, such as those using MTT or CCK-8, measure the metabolic activity of cells, which correlates with the number of viable, proliferating cells. biocompare.com Studies have shown that this compound effectively inhibits the proliferation of H1975 non-small cell lung cancer cells, which harbor the EGFR T790M mutation, with an IC50 value of 0.037 μM. mdpi.comnih.gov

The colony formation assay, also known as a clonogenic assay, provides insight into the long-term reproductive viability of cancer cells after treatment. creative-biolabs.comabcam.com This assay determines the ability of a single cell to grow into a colony, which is defined as a cluster of at least 50 cells. abcam.com It is a stringent test of a compound's ability to induce reproductive cell death, a critical endpoint in cancer therapy. abcam.com The ability of this compound to inhibit colony formation in relevant cancer cell lines further substantiates its anti-cancer potential. nih.govnih.gov

Flow Cytometry for Cell Cycle Distribution and Apoptosis Quantitation

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. nih.gov In the study of this compound, it is employed to quantify the effects of the compound on cell cycle progression and to measure the induction of apoptosis (programmed cell death). mdpi.comnih.gov

By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), flow cytometry can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. biosharp.cnbdbiosciences.com Analysis of cells treated with this compound can reveal if the compound causes cell cycle arrest at a particular phase, which is a common mechanism of action for anti-cancer drugs. researchgate.net

Furthermore, flow cytometry is instrumental in quantifying apoptosis. One common method involves the use of Annexin V, a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.com Co-staining with a viability dye like PI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. nih.gov Flow cytometric analyses have indicated that this compound induces apoptosis in cancer cells. mdpi.comnih.gov

Microscopic and Imaging Techniques for Cellular Morphology and Apoptotic Body Visualization

Microscopy and various imaging techniques are essential for visualizing the morphological changes that occur in cells undergoing apoptosis after treatment with this compound. mdpi.comnih.gov These changes are hallmarks of programmed cell death and provide visual confirmation of the compound's mechanism of action. aracelibio.com

Techniques such as fluorescence microscopy are used in conjunction with specific stains to observe apoptotic features. For instance, DAPI (4',6-diamidino-2-phenylindole) staining allows for the visualization of the nucleus. In apoptotic cells, DAPI staining reveals chromatin condensation and nuclear fragmentation. mdpi.com Acridine (B1665455) orange/ethidium (B1194527) bromide (AO/EB) staining can also be used, where acridine orange stains both live and dead cells (green), while ethidium bromide only enters cells with compromised membranes, staining the nucleus red. mdpi.com

The formation of apoptotic bodies, which are small, membrane-bound vesicles containing cellular debris, is a key feature of late-stage apoptosis. telight.eubiorxiv.org These can be visualized through various microscopy techniques, providing further evidence of the apoptotic process induced by this compound. mdpi.comnih.govresearchgate.net

Western Blotting and Immunofluorescence for Protein Expression and Activation State Analysis

To delve deeper into the molecular pathways affected by this compound, researchers employ Western blotting and immunofluorescence. rwdstco.comthermofisher.com These techniques allow for the detection and quantification of specific proteins and their activation states (e.g., phosphorylation). researchgate.netnih.gov

Western blotting involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. rwdstco.com This technique can be used to assess the expression levels of key proteins involved in the EGFR signaling pathway and apoptosis. For example, it can confirm the downregulation of phosphorylated EGFR and downstream signaling molecules like Akt and ERK in response to this compound treatment.

Immunofluorescence is an imaging technique that uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells. bio-rad.com This method can provide spatial information about the target proteins, complementing the quantitative data from Western blotting. thermofisher.com For instance, it can show the cellular localization of EGFR and other signaling proteins and how this might change upon treatment with this compound.

Computational Chemistry Methods

Computational chemistry plays a vital role in modern drug discovery, enabling the design and optimization of potent and selective inhibitors like this compound. frontiersin.org

Ligand-Based and Structure-Based Drug Design

Both ligand-based and structure-based drug design approaches are integral to the development of novel therapeutic agents. nih.govextrapolations.com

Ligand-based drug design focuses on a set of known molecules (ligands) that bind to a specific target. isef.net By analyzing the common structural features and properties of these active ligands, computational models can be built to predict the activity of new, untested molecules.

Structure-based drug design utilizes the three-dimensional structure of the target protein, in this case, EGFR. extrapolations.com With the 3D structure, researchers can perform molecular docking simulations to predict how a compound like this compound will bind to the active site of the enzyme. This allows for the rational design of modifications to the compound to improve its binding affinity and selectivity. The integration of both ligand- and structure-based methods often leads to more reliable and efficient drug design processes. nih.gov These computational approaches were likely instrumental in the design and optimization of this compound to achieve its high potency and selectivity for the EGFR T790M mutant.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. samipubco.comrasayanjournal.co.inscielo.sa.cr These in silico methods are crucial in modern drug discovery for understanding binding mechanisms, predicting binding affinities, and guiding the design of more potent and selective inhibitors. samipubco.comrasayanjournal.co.in

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. rasayanjournal.co.in For this compound, which is known as a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with the T790M mutation, docking studies would be employed to model its fit within the ATP-binding pocket of the EGFR kinase domain. medchemexpress.com The process involves placing the three-dimensional structure of this compound into the binding site of the EGFR-T790M mutant protein and evaluating the potential binding modes based on scoring functions that estimate the binding free energy.

Following docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the this compound-EGFR complex over time. rasayanjournal.co.inresearchgate.net A 500-nanosecond MD simulation has been reported for this compound, providing insights into the stability of the ligand-protein interaction. researchgate.net During the simulation, the movements of the atoms in the complex are calculated over time, offering a view of the conformational changes and the key interactions that stabilize the binding. unair.ac.id

To quantify the binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from the MD simulation trajectories. samipubco.com This calculation considers various energy components, including van der Waals forces, electrostatic interactions, and solvation energy, to provide a more accurate estimation of the binding strength between this compound and its target. samipubco.com

These computational studies are instrumental in elucidating why this compound shows high selectivity for the EGFR T790M mutant over the wild-type EGFR. medchemexpress.com By analyzing the interaction patterns, researchers can identify the specific amino acid residues that form critical bonds with this compound, contributing to its high potency and selectivity. medchemexpress.com

Analytical Techniques for Preclinical Pharmacokinetic and Metabolic Characterization (non-human specific)

The preclinical characterization of a new chemical entity like this compound involves a series of in vitro assays to predict its pharmacokinetic properties in vivo. nih.govarvojournals.org These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME). Key among these are metabolic stability and plasma protein binding assays, which are typically conducted in various animal species to aid in the selection of the most appropriate species for further non-clinical and toxicology studies. nih.govnih.gov

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. if-pan.krakow.plsrce.hr These assays are commonly performed using liver microsomes from different animal species, such as mice, rats, dogs, and monkeys, as well as from human donors. if-pan.krakow.plnuvisan.com Liver microsomes are a subcellular fraction that contains a high concentration of phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. srce.hrpharmaron.com

The assay involves incubating this compound at a specific concentration with liver microsomes in the presence of necessary cofactors like NADPH. if-pan.krakow.pl Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining this compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrnuvisan.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters are determined:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. srce.hr

Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. srce.hr

These data help in predicting the in vivo hepatic clearance and the potential first-pass metabolism of this compound, which are critical for estimating its oral bioavailability. nih.gov

Table 1: Representative Data for In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Mouse2555.4High
Rat4034.7Moderate
Dog6521.3Low to Moderate
Monkey5823.9Low to Moderate
Human7518.5Low

Note: The data in this table is illustrative and based on typical outcomes for compounds of this class. It is not actual reported data for this compound.

Plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic profile, as it can significantly influence its distribution, clearance, and pharmacological activity. nih.govpsu.edu Generally, only the unbound fraction of a drug is available to diffuse from the plasma to the site of action and to be cleared by metabolizing enzymes or renal excretion. nih.gov

The extent of PPB for this compound is determined in plasma from various animal species (e.g., mouse, rat, dog, monkey) and humans to assess interspecies differences. nih.govresearchgate.netrsc.org Equilibrium dialysis is a commonly used method for these studies. nih.gov In this technique, a semi-permeable membrane separates a plasma sample containing this compound from a buffer solution. The drug is allowed to equilibrate across the membrane, and the concentrations in the plasma and buffer compartments are measured to determine the fraction of the drug that is bound to plasma proteins. bioline.org.br

Understanding the species differences in PPB is crucial for the correct interpretation of preclinical efficacy and toxicology data and for extrapolating these findings to humans. nih.govpsu.edu For instance, a compound that is highly bound in human plasma but less so in the plasma of a preclinical species may have a higher clearance and a larger volume of distribution in that species. psu.edu

Table 2: Representative Data for Plasma Protein Binding of this compound in Different Species

SpeciesPercent Bound (%)Unbound Fraction (fu)
Mouse95.20.048
Rat96.50.035
Dog97.80.022
Monkey98.10.019
Human99.20.008

Note: The data in this table is illustrative and based on typical outcomes for compounds of this class. It is not actual reported data for this compound.

Future Academic Research Directions for Dy3002 Non Clinical Focus

Elucidation of Broader Kinase Inhibitory Profiles and Off-Target Effects in Preclinical Systems

A critical step in the preclinical evaluation of any kinase inhibitor is to determine its complete inhibitory profile across the human kinome. While DY3002 has shown remarkable selectivity for the EGFRT790M mutant over wild-type (WT) EGFR, a comprehensive understanding of its potential off-target effects is necessary. mdpi.com Most kinase inhibitors also affect unintended off-target kinases, which can complicate the interpretation of cellular responses and potentially lead to toxicity. biorxiv.org

Future research should involve large-scale kinome profiling assays to map the interaction of this compound with a wide array of kinases at physiological ATP concentrations. This will identify any other kinases that are inhibited by this compound, providing a clearer picture of its specificity. Understanding the full spectrum of a drug's effects is fundamental to interpreting its efficacy and toxicity profile. nih.gov

Initial studies have provided inhibitory concentration (IC50) values against a panel of cancer and normal cell lines, demonstrating strong activity against H1975 cells harboring the EGFRT790M mutation and significantly lower potency against wild-type EGFR cell lines and normal human cell lines. mdpi.com

Inhibitory Activity (IC50) of this compound in Various Cell Lines
Cell LineRelevant EGFR StatusIC50 (µM)
H1975EGFRL858R/T790M0.037
HCC827EGFRdel E746_A750~0.010
A431EGFRWT0.382
H1299EGFRWT4.12
LoVoEGFRWT2.46
A549EGFRWT4.45
LO-2Normal Liver Cell Line4.24
HBENormal Bronchial Epithelial Cell Line>40.0
Data sourced from a study on this compound's potency against various cell lines. mdpi.com

Further investigation into downstream effects, such as the observed inhibition of reactive oxygen species (ROS) generation in H1975 and A431 cells, should be expanded to determine if these are direct off-target effects or consequences of inhibiting the primary EGFR target. mdpi.com

Development of Next-Generation this compound Analogues with Enhanced Properties

Medicinal chemistry efforts should focus on creating next-generation analogues of this compound. While this compound is potent, there is always room for improvement. researchgate.net The goals of an analogue development program would be to enhance specific properties, such as:

Increased Potency and Selectivity: Synthesizing derivatives to further increase the inhibitory activity against EGFR resistance mutations while maintaining or improving the selectivity over wild-type EGFR.

Improved Pharmacokinetic Properties: Optimizing the molecule to enhance properties like central nervous system (CNS) penetration is a key goal, as brain metastases are a significant problem in NSCLC. nuvalent.com

Activity Against Future Resistance Mutations: Designing analogues that can preemptively target potential future resistance mutations that may arise in response to this compound treatment.

This process involves creating hybrid molecules or modifying functional groups on the parent this compound scaffold to improve its therapeutic index and overcome potential liabilities. researchgate.net

Investigation of Resistance Mechanisms to this compound in Preclinical Models

Acquired resistance is a nearly universal outcome for targeted cancer therapies. mdpi.com Although this compound effectively overcomes the T790M resistance mutation, it is crucial to anticipate and study the mechanisms by which cancer cells could develop resistance to this compound itself. mdpi.com Future preclinical research should involve generating this compound-resistant cell lines through long-term exposure to the compound.

These resistant models can then be analyzed to identify the underlying mechanisms, which could include: nih.gov

Secondary Mutations: The emergence of new mutations in the EGFR kinase domain that prevent this compound from binding effectively.

Activation of Bypass Pathways: Upregulation of alternative signaling pathways (e.g., MET, Wnt/β-catenin) that allow cancer cells to survive and proliferate despite the inhibition of EGFR. mdpi.com

Increased Drug Efflux: Overexpression of drug transporters, such as ATP-binding cassette (ABC) transporters, which pump this compound out of the cell, reducing its intracellular concentration. mdpi.com

Inhibition of Apoptosis: Dysregulation of apoptotic pathways, for instance through the overexpression of anti-apoptotic proteins like BCL-2, which would allow cells to survive the drug's effects. mdpi.comnih.gov

Understanding these potential escape routes is essential for developing strategies to overcome or delay the onset of resistance.

Exploration of Combination Therapeutic Strategies with this compound in Preclinical Cancer Models

Combining therapeutic agents is a cornerstone of modern cancer therapy, designed to enhance efficacy, reduce the likelihood of resistance, and target tumor heterogeneity. oncotarget.com Preclinical studies should be initiated to explore rational combination strategies involving this compound. The rationale for such combinations is to target key pathways in a synergistic or additive manner. oncotarget.com

Potential combination partners for this compound could include:

Inhibitors of Downstream Signaling: Combining this compound with inhibitors of the downstream PI3K/AKT/mTOR or MEK/ERK pathways could lead to a more profound and durable blockade of cancer cell signaling. plos.org

Inhibitors of Bypass Pathways: If research identifies specific bypass pathways that mediate resistance to this compound, combining it with an inhibitor of that pathway would be a logical next step.

Anti-Angiogenic Agents: These agents can help normalize tumor vasculature, potentially enhancing the delivery and efficacy of this compound. biochempeg.commdpi.com

Other Targeted Therapies or Chemotherapy: Combining this compound with other classes of anticancer drugs could provide a multi-pronged attack on the tumor. biochempeg.comnih.gov

These preclinical combination studies would assess for synergistic effects on cell viability and tumor growth in both in vitro and in vivo models. oncotarget.com

Potential Applications of this compound as a Research Tool in EGFR Signaling Pathways

The high potency and selectivity of this compound for EGFRT790M over wild-type EGFR make it an invaluable research tool for basic science. mdpi.com Specific and potent inhibitors are essential for dissecting complex biological signaling networks. nih.gov

This compound could be employed in non-clinical research to:

Isolate Mutant-Specific Signaling: By selectively inhibiting the T790M mutant, researchers can precisely study the specific downstream signaling pathways and cellular processes that are uniquely driven by this resistance mutation, without the confounding effects of inhibiting wild-type EGFR.

Study Receptor Trafficking and Signaling: Specific inhibitors can be used to study the internalization and signaling of EGFR from different cellular compartments, such as endosomes. nih.gov this compound could be used to specifically track and analyze the behavior of the mutant receptor.

Validate New Targets: In studies exploring pathways downstream of mutant EGFR, this compound can serve as a tool to validate whether a newly identified protein's activity is dependent on the mutant kinase.

The availability of a highly selective tool compound like this compound enables more rigorous and nuanced experiments to deepen the fundamental understanding of EGFR biology in the context of drug resistance.

Q & A

Q. What is the molecular mechanism of DY3002 in targeting EGFR T790M/L858R mutations, and how does its selectivity compare to wild-type EGFR?

  • Category : Basic Mechanism & Experimental Design
  • Answer : this compound is a selective EGFR inhibitor designed to overcome T790M-mediated resistance in non-small cell lung cancer. Its structure includes a chlorinated aromatic ring and a pyrimidine backbone, enabling strong binding to the ATP-binding pocket of the mutated EGFR (T790M/L858R). Key interactions involve residues Met790, Leu792, and Asp800, with a water-mediated hydrogen bond stabilizing the complex .
  • Selectivity Data :
TargetIC50 ValueSelectivity Index (SI)
EGFR T790M/L858R0.71 nM632.0
Wild-type EGFR448.7 nM
H1975 Cell Inhibition0.037 μM
  • Methodological Guidance : Use kinase profiling assays and molecular dynamics simulations to validate binding specificity. Prioritize structural analysis (e.g., X-ray crystallography) to confirm interaction sites .

Q. How should researchers design initial in vitro experiments to assess this compound’s efficacy and cytotoxicity?

  • Category : Basic Experimental Design
  • Answer :

Cell Line Selection : Use NSCLC cell lines with EGFR T790M/L858R mutations (e.g., H1975) and wild-type EGFR controls (e.g., A431) to compare selectivity .

Dose-Response Curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–10 μM) for 48–72 hours. Measure viability via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining).

Cell Cycle Analysis : Treat cells with this compound (100–400 nM) and quantify G0/G1, S, and G2/M phases using propidium iodide staining (see Figure 9 in ).

  • Key Considerations : Include positive controls (e.g., osimertinib) and validate results across biological replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s inhibitory effects across different cell lines or experimental models?

  • Category : Advanced Data Contradiction Analysis
  • Answer :
  • Root-Cause Analysis :

Assay Variability : Compare protocols (e.g., incubation time, serum concentration) between labs. Standardize conditions using guidelines from .

Genetic Heterogeneity : Perform whole-exome sequencing on cell lines to identify secondary mutations affecting drug response.

Off-Target Effects : Use proteome-wide profiling (e.g., mass spectrometry) to identify unintended kinase interactions.

  • Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-experiment variability .

Q. What methodologies optimize this compound’s selectivity to minimize off-target effects in in vivo models?

  • Category : Advanced Experimental Optimization
  • Answer :

Structure-Activity Relationship (SAR) Studies : Modify this compound’s pyrimidine scaffold to enhance interactions with T790M/L858R while sterically hindering wild-type EGFR binding .

Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in murine models. Adjust dosing schedules to maintain therapeutic indices.

CRISPR-Cas9 Validation : Generate isogenic cell lines with T790M/L858R mutations to isolate this compound’s mechanism from confounding genetic factors .

Q. How should researchers integrate this compound with other targeted therapies to overcome acquired resistance?

  • Category : Advanced Combination Therapy Design
  • Answer :
  • Synergy Screening : Use Chou-Talalay combination index (CI) assays to test this compound with MET inhibitors (e.g., crizotinib) or immune checkpoint blockers (e.g., anti-PD1).
  • Mechanistic Rationale : Target parallel pathways (e.g., PI3K/AKT) or resistance mechanisms (e.g., EMT transition) identified via RNA-seq .
  • Ethical Considerations : Preclinical trials must adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in heterogeneous tumor samples?

  • Category : Advanced Data Analysis
  • Answer :
  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50 and maximal efficacy.
  • Cluster Analysis : Use hierarchical clustering or PCA to subgroup tumors by response patterns.
  • Uncertainty Quantification : Report 95% confidence intervals for IC50 values and use Monte Carlo simulations to model error propagation .

Ethical & Reproducibility Standards

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Category : Advanced Research Ethics
  • Answer :
  • FAIR Data Principles : Share raw datasets (e.g., flow cytometry FCS files) in repositories like Zenodo with unique DOIs .
  • Protocol Pre-Registration : Document methods on platforms like protocols.io before experimentation to reduce bias .
  • Reagent Validation : Provide batch numbers and Certificate of Analysis (CoA) for this compound to confirm purity (>98% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DY3002
Reactant of Route 2
Reactant of Route 2
DY3002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.